Cas no 920157-87-5 (N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide)

N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide is a synthetic organic compound featuring a pyridazine core substituted with a 4-ethoxyphenyl group and an N-ethyl-2-phenylbutanamide side chain. This structure suggests potential applications in medicinal chemistry, particularly as an intermediate or bioactive molecule. The ethoxyphenyl moiety may enhance lipophilicity and metabolic stability, while the phenylbutanamide group could contribute to binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies. The compound’s synthetic accessibility and functional group diversity support its utility in drug discovery and pharmacological research.
N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide structure
920157-87-5 structure
Product Name:N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide
CAS No:920157-87-5
MF:C24H27N3O3
MW:405.48948597908
CID:5458490
Update Time:2025-11-06

N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-phenylbutanamide
    • N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide
    • Inchi: 1S/C24H27N3O3/c1-3-21(18-8-6-5-7-9-18)24(28)25-16-17-30-23-15-14-22(26-27-23)19-10-12-20(13-11-19)29-4-2/h5-15,21H,3-4,16-17H2,1-2H3,(H,25,28)
    • InChI Key: CLOYHUBURUKNHH-UHFFFAOYSA-N
    • SMILES: C(NCCOC1=NN=C(C2=CC=C(OCC)C=C2)C=C1)(=O)C(C1=CC=CC=C1)CC

N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2881-0443-2μmol
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide
920157-87-5 90%+
2μl
$57.0 2023-04-30
Life Chemicals
F2881-0443-1mg
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide
920157-87-5 90%+
1mg
$54.0 2023-04-30
Life Chemicals
F2881-0443-2mg
N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-phenylbutanamide
920157-87-5 90%+
2mg
$59.0 2023-04-30

Additional information on N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide

Comprehensive Overview of N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide (CAS No. 920157-87-5)

In the realm of pharmaceutical and organic chemistry, N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide (CAS No. 920157-87-5) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by its pyridazine core and ethoxy-phenyl substituents, is a subject of ongoing research in drug discovery and development. Its molecular formula and intricate architecture make it a promising candidate for targeting specific biological pathways, particularly in the context of inflammatory diseases and metabolic disorders, which are among the most searched health topics today.

The chemical structure of N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide features a pyridazin-3-yloxy moiety linked to an ethyl spacer, terminating in a phenylbutanamide group. This design is often associated with enhanced bioavailability and receptor binding affinity, key factors in modern medicinal chemistry. Researchers are particularly intrigued by its potential as a small-molecule inhibitor, a term frequently searched in relation to cancer and autoimmune therapies. The 4-ethoxyphenyl component further contributes to its lipophilicity, a critical parameter for drug delivery systems.

Recent studies highlight the role of CAS No. 920157-87-5 in modulating enzyme activity, especially those involved in oxidative stress and cell signaling. These mechanisms align with current trends in precision medicine, where users often search for "targeted therapy" or "personalized treatment options." The compound's ability to interact with protein kinases—a hot topic in biotech forums—suggests its applicability in conditions like diabetes and neurodegenerative diseases. Notably, its phenylbutanamide segment is structurally analogous to several FDA-approved drugs, sparking interest in repurposing strategies.

From a synthetic chemistry perspective, the preparation of N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide involves multi-step organic reactions, including etherification and amide coupling. These processes are frequently discussed in academic circles and industry webinars, reflecting high search volumes for "green synthesis methods" and "scalable production techniques." The compound's CAS registry entry (920157-87-5) serves as a vital reference for patent analysts and R&D teams exploring novel therapeutic agents.

In the context of market trends, 920157-87-5 is part of a growing demand for heterocyclic compounds, driven by their versatility in drug design. Online queries such as "next-generation pharmaceuticals" and "structure-activity relationships" underscore the public's fascination with innovative bioactive molecules. Furthermore, the compound's ethoxyphenyl group resonates with searches for "natural product derivatives," a niche gaining traction in nutraceutical research.

To summarize, N-(2-{6-(4-ethoxyphenyl)pyridazin-3-yloxy}ethyl)-2-phenylbutanamide represents a convergence of cutting-edge science and practical applications. Its CAS No. 920157-87-5 is more than just an identifier—it symbolizes the compound's potential to address unmet medical needs while aligning with global healthcare innovation priorities. As interest in tailored therapeutics and sustainable chemistry grows, this molecule is poised to remain a focal point in both academic and industrial discourse.

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